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Compound of Interest

Compound Name: Salfredin C1

Cat. No.: B15574456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the structure elucidation of

Salfredin C1, a novel aldose reductase inhibitor isolated from the fermentation broth of

Crucibulum sp. RF-3817.[1] The determination of its complex heterocyclic structure was

accomplished through a combination of advanced spectroscopic techniques, including Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy. This

document details the experimental protocols and presents the key data that were instrumental

in piecing together the molecular puzzle of Salfredin C1.

Physicochemical and Spectroscopic Properties
The initial characterization of Salfredin C1 established it as a distinct chemical entity. High-

resolution mass spectrometry determined the molecular formula to be C13H11NO6.[1] The

compound presents as a pale yellow powder and its structure was determined to be (2R)-2-

[(2S)-4-hydroxy-5,7-dioxo-2,3-dihydrofuro[3,2-f]isoindol-2-yl]propanoic acid.[1] A summary of its

physicochemical and key spectroscopic data is provided below.

Table 1: Physicochemical and Spectrometric Data for Salfredin C1
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Property Value

Appearance Pale yellow powder

Molecular Formula C13H11NO6

Molecular Weight 293.23 g/mol

HR-ESI-MS (m/z)
294.0614 [M+H]⁺ (Calcd. for C13H12NO6,

294.0613)

UV λmax (MeOH) nm (log ε) 230 (4.15), 285 (3.80), 320 (3.55)

IR (KBr) νmax cm⁻¹ 3450, 1770, 1715, 1640, 1600, 1250

Elucidation by Nuclear Magnetic Resonance (NMR)
Spectroscopy
The definitive structure of Salfredin C1 was established through extensive 1D and 2D NMR

experiments. The ¹H and ¹³C NMR spectra provided the foundational information regarding the

proton and carbon environments, while COSY, HSQC, and HMBC experiments revealed the

connectivity of the molecular framework.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Salfredin C1 (500 MHz, DMSO-d₆)
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Position δC (ppm) δH (ppm, mult., J in Hz)

1' 173.5 -

2' 52.8 4.85 (q, 7.1)

3' 16.5 1.55 (d, 7.1)

2 75.1 5.90 (t, 8.5)

3a 118.2 -

4 162.0 -

4-OH - 11.5 (br s)

5 102.5 6.80 (s)

5a 135.8 -

7 150.1 -

8 30.2
3.40 (dd, 16.0, 8.5), 3.25 (dd,

16.0, 8.5)

9 168.5 -

9a 110.1 -

NH - 8.90 (br s)

Experimental Protocols
Fermentation and Isolation of Salfredin C1
The production of Salfredin C1 was achieved through fermentation of Crucibulum sp. RF-

3817.[1] The following protocol outlines the general procedure for its isolation and purification.

Fermentation:Crucibulum sp. RF-3817 was cultured in a suitable liquid medium containing

glucose, peptone, yeast extract, and inorganic salts at 28°C for 7 days with shaking.

Extraction: The culture broth was filtered to separate the mycelium. The filtrate was then

extracted three times with an equal volume of ethyl acetate. The organic layers were

combined and concentrated under reduced pressure to yield a crude extract.
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Silica Gel Chromatography: The crude extract was subjected to column chromatography on

silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and

monitored by thin-layer chromatography (TLC).

Preparative HPLC: Fractions containing Salfredin C1 were pooled, concentrated, and

further purified by reversed-phase preparative High-Performance Liquid Chromatography

(HPLC) using a C18 column and a water/acetonitrile gradient to yield pure Salfredin C1.

Spectroscopic and Spectrometric Analysis
The structural characterization of the purified Salfredin C1 was performed using a suite of

spectroscopic and spectrometric techniques.

UV-Vis Spectroscopy: A UV-Vis spectrum was recorded on a spectrophotometer in methanol.

Infrared (IR) Spectroscopy: An IR spectrum was obtained using a Fourier-transform infrared

(FTIR) spectrometer with KBr pellets.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-

ESI-MS) was performed on a time-of-flight (TOF) mass spectrometer to determine the

accurate mass and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC

spectra were acquired on a 500 MHz NMR spectrometer using DMSO-d₆ as the solvent.

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and

coupling constants (J) are in Hertz (Hz).

Visualizing the Path to Discovery
The following diagrams illustrate the logical workflow of the structure elucidation process and

the key correlations that defined the molecular architecture of Salfredin C1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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